Propanal-3,3,3-d3, 2,2-di(methyl-d3)-

Übersicht

Beschreibung

Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 95.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Propanal-3,3,3-d3, 2,2-di(methyl-d3)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal-3,3,3-d3, 2,2-di(methyl-d3)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is a deuterated compound that has garnered interest in various fields of biological research due to its unique isotopic labeling and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Antioxidant Properties

One of the key areas of research surrounding Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is its potential antioxidant activity. Compounds with similar structures have been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The molecular mechanism by which Propanal-3,3,3-d3, 2,2-di(methyl-d3)- exerts its biological effects is primarily attributed to its ability to interact with free radicals. By neutralizing ROS and reactive nitrogen species (RNS), the compound helps maintain cellular integrity and function. This interaction not only protects cellular components from oxidative damage but also modulates signaling pathways involved in inflammation and cell survival .

Cellular Effects

Research indicates that Propanal-3,3,3-d3, 2,2-di(methyl-d3)- may influence various cellular processes. For example, it has been observed to protect skin cells from oxidative stress induced by ultraviolet radiation. Such protective effects are essential for maintaining skin health and preventing premature aging.

Study on Lipid Peroxidation

A notable study examined the role of lipid peroxidation products in cellular physiology and pathology. The findings suggested that compounds similar to Propanal-3,3,3-d3, 2,2-di(methyl-d3)- could mitigate the harmful effects of lipid peroxidation by acting as antioxidants. This study highlights the potential therapeutic applications of such compounds in managing oxidative stress-related conditions .

Metabolite Alterations in Autoimmune Diseases

Another investigation focused on metabolite alterations in autoimmune diseases found that amino acid metabolism could serve as a diagnostic biomarker. The study indicated that deuterated compounds like Propanal-3,3,3-d3, 2,2-di(methyl-d3)- might play a role in metabolic pathways relevant to these diseases .

Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Cellular Protection | Mechanism of Action |

|---|---|---|---|

| Propanal-3,3,3-d3, 2,2-di(methyl-d3)- | Yes | Skin cells | Scavenges ROS and RNS |

| Similar Compound A | Yes | Neurons | Inhibits lipid peroxidation |

| Similar Compound B | No | None | None |

Research Findings Summary

Eigenschaften

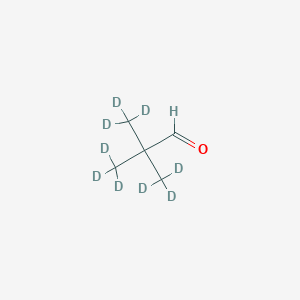

IUPAC Name |

3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYHTVHBVXEEQ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C=O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.